molecular formula C16H21ClN4O2S B5415634 1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Cat. No. B5415634
M. Wt: 368.9 g/mol
InChI Key: ZPGATDJYWAWTRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a compound that has gained attention in scientific research due to its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves the inhibition of various enzymes and signaling pathways. In cancer research, it inhibits the activity of the enzyme AKT, which is involved in cell survival and proliferation. In inflammation research, it inhibits the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators. In neurological disorder research, it inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the disease being studied. In cancer research, it induces apoptosis and inhibits tumor cell growth. In inflammation research, it reduces inflammation and oxidative stress. In neurological disorder research, it improves cognitive function and reduces neuroinflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine in lab experiments include its potency and specificity for certain enzymes and signaling pathways. However, its limitations include its potential toxicity and the need for further research to determine its safety and efficacy in humans.

Future Directions

For research on 1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine include its potential use in combination therapy for cancer treatment, as well as its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine its safety and efficacy in humans and to develop more efficient synthesis methods.
In conclusion, this compound is a compound that has shown promising results in scientific research for its potential use in the treatment of various diseases. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and its biochemical and physiological effects vary depending on the disease being studied. While it has advantages in lab experiments, further research is needed to determine its safety and efficacy in humans and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves the reaction of 1-(5-chloro-2-methylphenyl)piperazine with 1-ethyl-4-(sulfonyl)pyrazole in the presence of a base. The reaction yields the desired compound in good yield and purity.

Scientific Research Applications

1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis. In inflammation research, it has been shown to reduce inflammation and oxidative stress. In neurological disorder research, it has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-4-(1-ethylpyrazol-4-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O2S/c1-3-20-12-15(11-18-20)24(22,23)21-8-6-19(7-9-21)16-10-14(17)5-4-13(16)2/h4-5,10-12H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGATDJYWAWTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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